![molecular formula C20H27N3 B12630749 1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 918481-46-6](/img/structure/B12630749.png)
1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or sulfonates.
Cyclization: Intramolecular cyclization reactions can lead to the formation of piperazinopyrrolidinones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Piperazine derivatives are often employed in drug development due to their pharmacological properties.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a receptor modulator or enzyme inhibitor, depending on its structural features and the biological system in which it is studied. The piperazine ring is known to interact with various biological targets, including neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine can be compared with other piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal agent.
Ranolazine: Employed in the treatment of chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic drug.
What sets this compound apart is its unique combination of the dimethylphenyl and pyridinyl groups, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
918481-46-6 |
|---|---|
Molecular Formula |
C20H27N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)methyl]-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C20H27N3/c1-17-6-5-7-18(2)20(17)16-23-14-12-22(13-15-23)11-9-19-8-3-4-10-21-19/h3-8,10H,9,11-16H2,1-2H3 |
InChI Key |
KCVZHBOXMAJPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


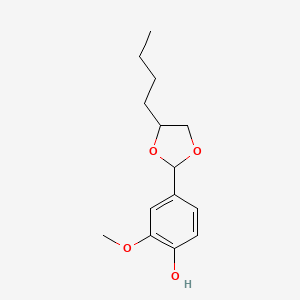
![N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12630668.png)
![N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine](/img/structure/B12630683.png)

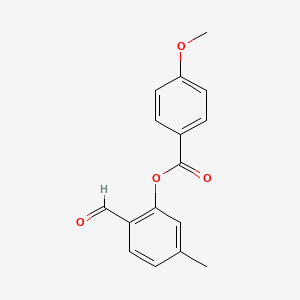
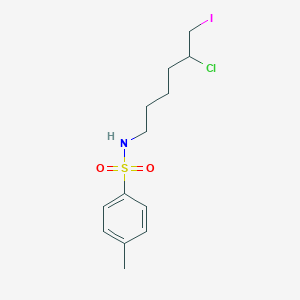
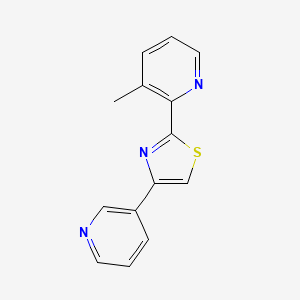
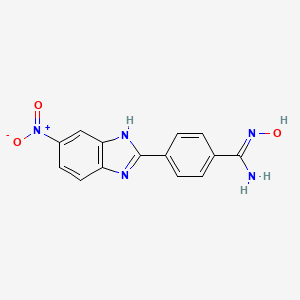
![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B12630720.png)
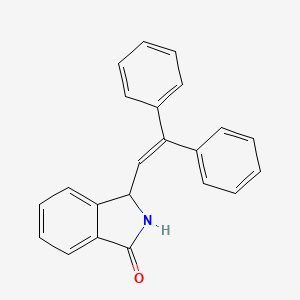
![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)
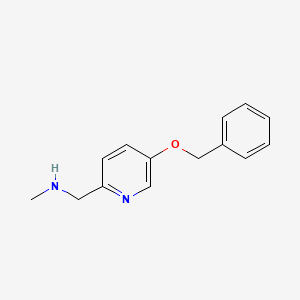
![3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630738.png)
